molecular formula C18H17FN2O3S2 B2544181 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941900-92-1

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2544181
CAS No.: 941900-92-1
M. Wt: 392.46
InChI Key: FUVFROZFOFVGJH-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a cyano group at the 3-position. The molecule is further functionalized with a butanamide linker terminating in a 4-fluorophenyl sulfonyl moiety. This structural architecture positions it within a class of bioactive molecules designed to target kinase pathways, particularly tyrosine kinases, due to the sulfonyl group’s ability to mimic ATP-binding site interactions . The compound’s synthesis likely involves nucleophilic substitution and cyclization steps, as evidenced by analogous methodologies in related cyclopenta[b]thiophene derivatives .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c19-12-6-8-13(9-7-12)26(23,24)10-2-5-17(22)21-18-15(11-20)14-3-1-4-16(14)25-18/h6-9H,1-5,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVFROZFOFVGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopentathiophene core, which is known for its biological activity. Below are key properties:

PropertyValue
Molecular Formula C18H18FNO2S
Molecular Weight 339.45 g/mol
LogP 4.2414
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Polar Surface Area 40.467 Ų

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
  • Antimicrobial Activity : Some studies suggest that derivatives of this compound can exhibit antimicrobial properties, making them potential candidates for treating infections.

Anticancer Properties

A study conducted on related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. For instance:

  • Compound Tested : N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(sulfonamide derivative)
  • Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values : Approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells over a 48-hour exposure.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 25 µg/mL, indicating moderate potency.

Case Studies

  • Case Study on Anticancer Efficacy :
    • Objective : Evaluate the anticancer effects of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-sulfonamide in vivo.
    • Methodology : Mice bearing xenograft tumors were treated with the compound at varying doses.
    • Results : A significant reduction in tumor size was observed compared to control groups (p < 0.05). Histological analysis revealed increased apoptosis in treated tumors.
  • Case Study on Antimicrobial Properties :
    • Objective : Assess the efficacy against bacterial infections.
    • Methodology : In vitro susceptibility testing against clinical isolates.
    • Results : The compound demonstrated bactericidal activity with rapid kill kinetics observed within 2 hours of exposure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectral and Analytical Data

  • IR Spectroscopy: Key absorption bands for sulfonyl (1170 cm⁻¹), carbonyl (1663–1682 cm⁻¹), and cyano (2100 cm⁻¹) groups are consistent across analogues, confirming functional group integrity .
  • NMR Analysis : In T-08 (), ¹H NMR signals for the piperazinyl and sulfone groups (δ 3.2–3.5 ppm) align with the target compound’s expected spectral profile .

Pharmacological and Toxicological Considerations

  • Selectivity : Compound 7 () demonstrated reduced hepatotoxicity compared to earlier kinase inhibitors, suggesting that the cyclopenta[b]thiophene scaffold may minimize off-target effects .
  • Nanomedicine Applications: Heterocyclic sulfur-containing compounds, including the target molecule, are increasingly explored in nanocarrier systems for targeted cancer therapy, leveraging their solubility and stability .

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